molecular formula C16H11ClN2O6S2 B12679123 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate CAS No. 94276-14-9

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

Cat. No.: B12679123
CAS No.: 94276-14-9
M. Wt: 426.9 g/mol
InChI Key: WEUAMUUXTMDEKP-UHFFFAOYSA-M
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Description

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C10H7O6S2.C6H4ClN2. It is known for its unique structure, which includes a diazonium group and sulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 3-chloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium group. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.

    Coupling Reactions: It can couple with phenols and amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form corresponding amines. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include azo dyes and substituted aromatic compounds.

Scientific Research Applications

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.

    Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions often lead to the formation of stable azo compounds or other derivatives. The pathways involved include electrophilic substitution and coupling reactions .

Comparison with Similar Compounds

Similar compounds to 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate include:

    Fast Red B: An organosulfonate salt used in histological dyes.

    Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate: Used as a ligand in click chemistry reactions.

    Naphthalene-2-sulfonates: Utilized in various coordination compounds. The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

94276-14-9

Molecular Formula

C16H11ClN2O6S2

Molecular Weight

426.9 g/mol

IUPAC Name

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C6H4ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-5-2-1-3-6(4-5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);1-4H/q;+1/p-1

InChI Key

WEUAMUUXTMDEKP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O

Origin of Product

United States

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